Physicochemical Differentiation: Predicted Boiling Point and LogP vs. Unprotected Cyclobutane-1,3-dione
Protection of cyclobutane-1,3-dione as a mixed bis-ketal with isopropoxy and methoxy groups drastically alters its physical properties, rendering it more amenable to standard organic synthesis and purification techniques. Compared to the unprotected dione, the target compound exhibits a significantly higher predicted boiling point (249.9±40.0 °C) and a positive ACD/LogP value (2.22) . In contrast, the unprotected cyclobutane-1,3-dione has a predicted boiling point of 226.9±15.0 °C and a predicted density of 1.3±0.1 g/cm3 . The higher lipophilicity of the target compound indicates improved solubility in non-polar organic solvents, which is often crucial for reaction workup and chromatographic purification.
| Evidence Dimension | Predicted Boiling Point and Lipophilicity |
|---|---|
| Target Compound Data | Boiling Point: 249.9±40.0 °C; ACD/LogP: 2.22 |
| Comparator Or Baseline | Cyclobutane-1,3-dione: Boiling Point: 226.9±15.0 °C; Predicted Density: 1.3±0.1 g/cm3 |
| Quantified Difference | Boiling Point Increase: +23.0 °C; LogP shift from negative/polar to positive/lipophilic (2.22) |
| Conditions | ACD/Labs Percepta PhysChem Module, version 14.00 ; ChemSpider predicted data |
Why This Matters
Higher boiling point and increased lipophilicity simplify purification and handling in non-aqueous synthetic sequences, directly impacting process efficiency.
